molecular formula C7H12O4 B6202741 2-(hydroxymethyl)oxane-2-carboxylic acid CAS No. 1447943-70-5

2-(hydroxymethyl)oxane-2-carboxylic acid

Cat. No. B6202741
CAS RN: 1447943-70-5
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)oxane-2-carboxylic acid, also known as 2HMOX, is a carboxylic acid derivative of oxane, an organic compound. It is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research applications. In

Scientific Research Applications

2-(hydroxymethyl)oxane-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of various compounds, such as quinolines, oxazoles, and thiazoles. It has also been used in the synthesis of biologically active compounds, such as antibacterials and antifungals. 2-(hydroxymethyl)oxane-2-carboxylic acid has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antineoplastic agents.

Mechanism of Action

2-(hydroxymethyl)oxane-2-carboxylic acid acts as an acid-catalyzed electrophilic reagent, forming a carbon-carbon bond between two molecules. This reaction is reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
2-(hydroxymethyl)oxane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory, antineoplastic, and antioxidant properties. It has also been found to have an effect on the metabolism of certain proteins and hormones.

Advantages and Limitations for Lab Experiments

2-(hydroxymethyl)oxane-2-carboxylic acid is a convenient and efficient reagent for synthesizing various compounds. It is relatively easy to obtain and is stable in a variety of conditions. However, it is toxic and should be handled with care. In addition, it is not suitable for use in certain reactions, such as those requiring high temperatures or pressures.

Future Directions

In the future, 2-(hydroxymethyl)oxane-2-carboxylic acid may be used in the synthesis of more complex compounds, such as peptides and polymers. It may also be used in the synthesis of materials for biomedical applications, such as drug delivery systems. Additionally, it may be used in the synthesis of novel antibiotics and antifungals. Furthermore, its biochemical and physiological effects may be further explored, as well as its potential applications in the treatment of various diseases. Finally, its mechanism of action may be further studied to gain a better understanding of its reactivity.

Synthesis Methods

2-(hydroxymethyl)oxane-2-carboxylic acid can be synthesized via a two-step process. The first step involves the reaction of formaldehyde and oxalic acid in the presence of a base. The second step involves the oxidation of the resulting product with a strong oxidizing agent such as sodium periodate or potassium permanganate. This method is quick and efficient, producing a high yield of 2-(hydroxymethyl)oxane-2-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hydroxymethyl)oxane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1,3-dioxolane", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-methyl-1,3-dioxolane is reacted with sodium hydroxide to form 2-hydroxymethyl-1,3-dioxolane.", "Step 2: Chloroacetic acid is added to the reaction mixture and heated to form 2-(chloromethyl)-1,3-dioxolane.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)-1,3-dioxolane.", "Step 4: Hydrochloric acid is added to the reaction mixture to protonate the hydroxyl group, forming 2-(hydroxymethyl)-1,3-dioxolane hydrochloride.", "Step 5: Sodium bicarbonate is added to the reaction mixture to neutralize the hydrochloric acid and liberate the free hydroxymethyl group.", "Step 6: The resulting 2-(hydroxymethyl)-1,3-dioxolane is reacted with ethyl acetate and sodium hydroxide to form 2-(hydroxymethyl)oxane-2-carboxylic acid.", "Step 7: The product is isolated by extraction with ethyl acetate, followed by washing with water and drying over sodium chloride." ] }

CAS RN

1447943-70-5

Molecular Formula

C7H12O4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.